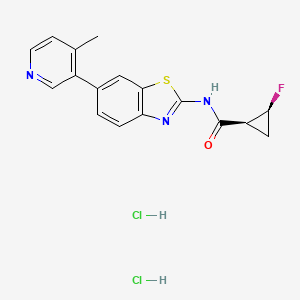![molecular formula C14H19BN2O3 B13905596 4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13905596.png)
4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a methoxy group at the 7th position and a dioxaborolane group at the 5th position of the benzimidazole ring. The dioxaborolane group is known for its stability and reactivity, making this compound valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzimidazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced through a palladium-catalyzed cross-coupling reaction between the benzimidazole derivative and a boronic ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The dioxaborolane group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: 7-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole.
Reduction: 7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole involves its interaction with specific molecular targets. The methoxy group and the benzimidazole ring can interact with enzymes and receptors, modulating their activity. The dioxaborolane group can form reversible covalent bonds with biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-1H-Benzimidazole: Lacks the dioxaborolane group, making it less reactive in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Benzimidazole: Lacks the methoxy group, which may affect its biological activity.
Eigenschaften
Molekularformel |
C14H19BN2O3 |
|---|---|
Molekulargewicht |
274.13 g/mol |
IUPAC-Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-10-12(17-8-16-10)11(7-9)18-5/h6-8H,1-5H3,(H,16,17) |
InChI-Schlüssel |
QVJLEXQMLIKXCP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)OC)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)



![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)







![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
![sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole](/img/structure/B13905599.png)
